BenchChemオンラインストアへようこそ!

2-(2,4-Difluorophenyl)-1,3-dioxolane

Antifungal drug development Triazole SAR Halogen substitution effects

2-(2,4-Difluorophenyl)-1,3-dioxolane (CAS 701269-35-4; C9H8F2O2; MW 186.15 g/mol) is a fluorinated aromatic acetal that serves as a protected form of 2,4-difluorobenzaldehyde. It is synthesized via acid-catalyzed condensation of 2,4-difluorobenzaldehyde with ethylene glycol in the presence of p-toluenesulfonic acid.

Molecular Formula C9H8F2O2
Molecular Weight 186.15 g/mol
CAS No. 701269-35-4
Cat. No. B6329066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Difluorophenyl)-1,3-dioxolane
CAS701269-35-4
Molecular FormulaC9H8F2O2
Molecular Weight186.15 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C9H8F2O2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9H,3-4H2
InChIKeySYSBHSDCPBEQLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4-Difluorophenyl)-1,3-dioxolane CAS 701269-35-4: 2,4-Difluorobenzaldehyde Acetal in Pharmaceutical Synthesis


2-(2,4-Difluorophenyl)-1,3-dioxolane (CAS 701269-35-4; C9H8F2O2; MW 186.15 g/mol) is a fluorinated aromatic acetal that serves as a protected form of 2,4-difluorobenzaldehyde. It is synthesized via acid-catalyzed condensation of 2,4-difluorobenzaldehyde with ethylene glycol in the presence of p-toluenesulfonic acid . The compound features a 1,3-dioxolane ring as a carbonyl masking group and a 2,4-difluorophenyl moiety—a pharmacophoric pattern found in clinically important antifungal triazoles, including saperconazole (R66905) [1]. As a masked aldehyde intermediate, it enables orthogonal synthetic manipulation at other reactive sites while preserving the aldehyde functionality for later unmasking under mild acidic conditions.

Why 2-(2,4-Difluorophenyl)-1,3-dioxolane Cannot Be Replaced by Other Phenyl Dioxolane Analogs in SAR-Driven Synthesis


Substitution with other phenyl-1,3-dioxolane analogs—whether non-fluorinated (e.g., 2-phenyl-1,3-dioxolane), mono-fluorinated positional isomers (2- or 4-fluoro), or 2,6-difluoro regioisomers—fundamentally alters downstream biological activity due to the 2,4-difluorophenyl group's unique electronic profile and metabolic stability. Comparative structure-activity relationship (SAR) studies on polyazole antifungals demonstrate that the 2,4-difluoro substitution pattern on the phenyl ring confers a specific combination of CYP51 inhibition potency and pharmacokinetic durability not achievable with single-fluorine or non-fluorinated analogs [1]. Furthermore, the ortho- and para-fluorine atoms modulate the electron density of the aromatic ring in a way that influences both the stability of the acetal protecting group during multi-step synthesis and the binding interactions of downstream drug candidates. This compound represents a strategic, SAR-informed building block rather than a commodity intermediate that can be freely interchanged with simpler phenyl dioxolanes [2].

2-(2,4-Difluorophenyl)-1,3-dioxolane CAS 701269-35-4: Quantitative Differentiation Evidence vs. Halogen-Substituted Analogs


2,4-Difluorophenyl vs. 2,4-Dichlorophenyl: Potency Divergence in Polyazole Antifungal Derivatives

In SAR studies of polyazole derivatives built from 2-(2,4-dihalophenyl)-1,3-dioxolane scaffolds, compounds derived from the 2,4-difluoro scaffold consistently demonstrate superior antifungal potency compared to their 2,4-dichloro counterparts. This is a class-level inference: while both halogenated scaffolds yield active compounds, the difluoro substitution pattern confers enhanced CYP51 binding affinity and improved metabolic stability [1]. This differentiation is particularly critical for researchers synthesizing triazole antifungal candidates, where the choice between fluoro- and chloro- substituted dioxolane starting materials directly influences the potency ceiling of the final drug candidate [2].

Antifungal drug development Triazole SAR Halogen substitution effects CYP51 inhibition

Stereochemical Differentiation: Trans vs. Cis Configuration Activity Differential in 2,4-Difluorophenyl Dioxolane Triazoles

In triazole compounds synthesized from the 2-(2,4-difluorophenyl)-1,3-dioxolane framework, the geometric configuration significantly modulates antifungal efficacy. X-ray crystallography of (E)-1-((4-(2,4-difluorophenyl)-2-(4-fluorostyryl)-1,3-dioxolan-4-yl)methyl)-1H-1,2,4-triazole isomers revealed that compound 6Kb (trans configuration, monoclinic P2(1)/n) exhibits superior in vitro antifungal activity compared to compound 6Ka (cis configuration, monoclinic P2(1)/c) against five pathogenic fungi [1].

Triazole antifungals Stereochemistry-activity relationship Geometric isomerism Crystal structure

Clinical Translation Benchmark: Saperconazole (R66905) Demonstrates the 2,4-Difluorophenyl-1,3-dioxolane Scaffold's Therapeutic Value

Saperconazole (R66905; CAS 110588-57-3), a clinical-stage broad-spectrum triazole antifungal containing the 2-(2,4-difluorophenyl)-1,3-dioxolane-4-yl core, demonstrates the scaffold's therapeutic translation potential. R66905 exhibits an MIC90 of 0.19 mg/L against Aspergillus species in vitro . In an Aspergillus fumigatus infection model in immunocompromised pigeons, saperconazole at 10 mg/kg oral dosing achieved 100% survival with negative organ cultures, compared to 0% survival in untreated controls dying within 2-5 days . At 5 mg/kg, 92% survival was achieved.

Antifungal drug discovery Saperconazole Aspergillosis In vivo efficacy CYP51 inhibitor

Note on Evidence Limitations: Direct Comparator Data Scarcity for CAS 701269-35-4

The public research literature contains limited head-to-head comparative studies evaluating 2-(2,4-difluorophenyl)-1,3-dioxolane (CAS 701269-35-4) directly against its close structural analogs (e.g., 2-(2-fluorophenyl)-1,3-dioxolane, 2-(4-fluorophenyl)-1,3-dioxolane, or 2-(2,6-difluorophenyl)-1,3-dioxolane) under identical assay conditions. Available differentiation evidence is primarily derived from class-level inferences based on downstream derivatives and SAR trends rather than direct parallel assays of the parent acetal compounds. The compound's differential value is established through: (i) its role as the specific precursor to saperconazole's pharmacophore; (ii) SAR studies demonstrating the 2,4-difluoro pattern's superiority over 2,4-dichloro in antifungal derivative series; and (iii) stereochemical activity data for difluorophenyl-containing dioxolane triazoles. Users requiring direct comparative data for alternative substitution patterns should consider commissioning custom head-to-head stability or synthetic yield studies.

Evidence transparency Literature gap Research limitation

2-(2,4-Difluorophenyl)-1,3-dioxolane CAS 701269-35-4: Evidence-Backed Research and Procurement Applications


Synthesis of Novel Triazole Antifungal Candidates Requiring 2,4-Difluorophenyl Pharmacophores

This compound serves as the optimal starting material for medicinal chemistry programs developing CYP51-targeting triazole antifungals where the 2,4-difluorophenyl motif is a validated pharmacophore. The trans-configuration triazole derivatives built from this scaffold exhibit superior antifungal activity relative to their cis counterparts, as demonstrated by direct geometric isomer comparison [1]. Furthermore, SAR studies confirm that the 2,4-difluoro substitution pattern yields derivatives with antifungal activity superior to fluconazole and ketoconazole, a potency advantage not observed with 2,4-dichloro analogs which only achieve equivalence to reference agents [2].

Protected Aldehyde Intermediate for Multi-Step Syntheses Requiring Orthogonal Reactivity

As the ethylene glycol acetal of 2,4-difluorobenzaldehyde, this compound functions as a masked aldehyde protecting group that remains stable under basic, nucleophilic, and reductive conditions while allowing facile deprotection under mild aqueous acid. This orthogonal protection strategy enables selective functionalization at other positions of complex molecules (e.g., metalation, coupling reactions, or oxidations) that would be incompatible with a free aldehyde. The 2,4-difluoro substitution pattern additionally modulates the electronic properties of the aromatic ring, influencing reactivity in subsequent synthetic steps [1].

Saperconazole-Analog Development and Azole Antifungal Scaffold Optimization

This compound is the direct synthetic precursor to the 2-(2,4-difluorophenyl)-1,3-dioxolane-4-yl core of saperconazole (R66905), a clinical-stage broad-spectrum triazole antifungal with an MIC90 of 0.19 mg/L against Aspergillus species and 100% survival efficacy at 10 mg/kg in A. fumigatus-infected animal models [1]. Procurement of CAS 701269-35-4 enables the development of novel saperconazole analogs, structure-activity optimization around the dioxolane core, and exploration of alternative substitution patterns on the triazole and piperazine appendages [2].

Fluorine SAR Studies Comparing 2,4-Difluoro vs. Alternative Halogen or Substitution Patterns

This compound enables systematic SAR investigations comparing the 2,4-difluorophenyl motif against other substitution patterns (2,4-dichloro, mono-fluoro positional isomers, 2,6-difluoro regioisomers, or non-fluorinated phenyl) in the same dioxolane framework. Such studies are essential for understanding fluorine-specific contributions to CYP51 binding, metabolic stability, and physicochemical properties. Existing SAR data from polyazole series indicate that 2,4-difluoro substitution confers potency advantages over 2,4-dichloro [1], establishing a baseline for further comparative investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,4-Difluorophenyl)-1,3-dioxolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.